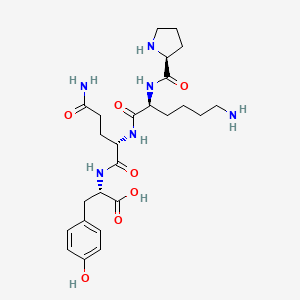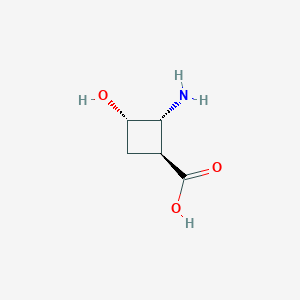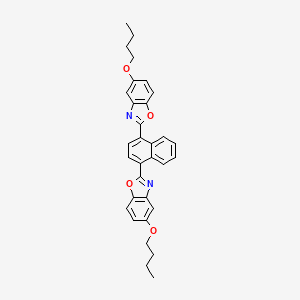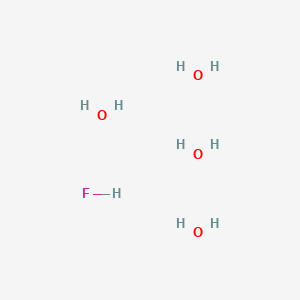![molecular formula C33H20S2 B14247917 2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)- CAS No. 405160-06-7](/img/structure/B14247917.png)
2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is characterized by its unique structure, which combines the properties of bithiophene and spirobifluorene, making it a promising candidate for various applications, particularly in the development of organic semiconductors and light-emitting materials .
Métodos De Preparación
The synthesis of 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves a multi-step process. One common synthetic route includes the use of a Lewis acid-promoted Friedel–Crafts reaction followed by an oxidation process Industrial production methods often involve similar synthetic routes but are optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of thiols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its electronic properties
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is a key component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, contributing to advancements in display technology and renewable energy .
Mecanismo De Acción
The mechanism by which 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- exerts its effects is primarily through its interaction with electronic and molecular pathways. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its function in organic semiconductors. Additionally, its ability to undergo various chemical modifications enables it to target specific molecular pathways, enhancing its versatility in different applications .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- stands out due to its unique combination of bithiophene and spirobifluorene structures. This combination imparts superior electronic properties, making it more efficient in applications such as OLEDs and organic solar cells. Similar compounds include:
2,2’-Bithiophene: A simpler structure with fewer electronic properties.
9,9’-Spirobifluorene: Known for its use in organic electronics but lacks the additional properties provided by the bithiophene moiety .
Propiedades
Número CAS |
405160-06-7 |
|---|---|
Fórmula molecular |
C33H20S2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-(9,9'-spirobi[fluorene]-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C33H20S2/c1-4-11-26-22(8-1)23-9-2-5-12-27(23)33(26)28-13-6-3-10-24(28)25-16-15-21(20-29(25)33)30-17-18-32(35-30)31-14-7-19-34-31/h1-20H |
Clave InChI |
JXEJOZPQWXAWIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC=C(S7)C8=CC=CS8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

